molecular formula C14H14O2 B14315408 1-(5-Methylfuran-2-yl)-3-phenylpropan-1-one CAS No. 112753-55-6

1-(5-Methylfuran-2-yl)-3-phenylpropan-1-one

Cat. No.: B14315408
CAS No.: 112753-55-6
M. Wt: 214.26 g/mol
InChI Key: YUBJFRMXXQBQDS-UHFFFAOYSA-N
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Description

1-(5-Methylfuran-2-yl)-3-phenylpropan-1-one is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a methyl group at the 5-position and a phenylpropanone moiety at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methylfuran-2-yl)-3-phenylpropan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 5-methylfurfural with phenylpropanone in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the use of an acid catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of advanced purification techniques, such as column chromatography, may be employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

1-(5-Methylfuran-2-yl)-3-phenylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The furan ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are employed.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated derivatives, organometallic complexes.

Scientific Research Applications

1-(5-Methylfuran-2-yl)-3-phenylpropan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

1-(5-Methylfuran-2-yl)-3-phenylpropan-1-one can be compared with other similar compounds, such as:

    1-(5-Methylfuran-2-yl)ethanone: Similar furan ring structure but with a different substituent at the 1-position.

    1-(5-Methylfuran-2-yl)propan-1-one: Similar structure but lacks the phenyl group.

    5-Methyl-2-furanmethanamine: Contains a furan ring with a methyl group but has an amine substituent.

The uniqueness of this compound lies in its specific combination of the furan ring, methyl group, and phenylpropanone moiety, which imparts distinct chemical and biological properties.

Properties

112753-55-6

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

1-(5-methylfuran-2-yl)-3-phenylpropan-1-one

InChI

InChI=1S/C14H14O2/c1-11-7-10-14(16-11)13(15)9-8-12-5-3-2-4-6-12/h2-7,10H,8-9H2,1H3

InChI Key

YUBJFRMXXQBQDS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(=O)CCC2=CC=CC=C2

Origin of Product

United States

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